Cangrelor

Content Navigation

CAS Number

Product Name

IUPAC Name

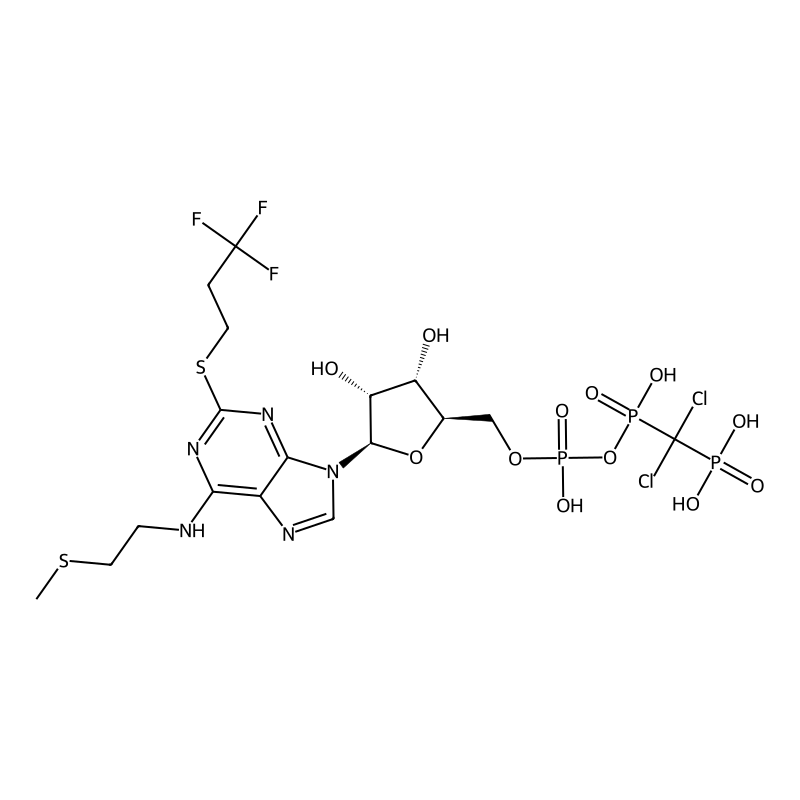

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action and Pharmacological Properties

Cangrelor directly binds to the P2Y12 receptor on the platelet surface, competitively inhibiting the binding of adenosine diphosphate (ADP), a key molecule involved in platelet activation and aggregation []. This rapid onset of action (within 2 minutes) and short half-life (approximately 30 minutes) are unique characteristics compared to other P2Y12 inhibitors like clopidogrel and ticagrelor. The short half-life allows for quick reversibility of the antiplatelet effect, which is advantageous in situations where bleeding complications need to be managed promptly [].

Cangrelor in Percutaneous Coronary Intervention (PCI)

PCI is a minimally invasive procedure used to open blocked coronary arteries. Stent thrombosis, a blood clot forming within a stent, is a potential complication of PCI. Several clinical trials, like the CHAMPION series, have investigated Cangrelor's efficacy in preventing stent thrombosis compared to clopidogrel in patients undergoing PCI. These studies demonstrated Cangrelor's superiority in reducing the risk of stent thrombosis without significantly increasing bleeding complications.

Emerging Applications of Cangrelor

Beyond PCI, research is exploring the potential applications of Cangrelor in other cardiovascular settings. Studies are investigating its use in:

- Acute coronary syndrome (ACS): Early administration of Cangrelor in patients with ACS undergoing PCI might improve clinical outcomes [].

- Neurovascular interventions: Cangrelor is being studied as an alternative to other antiplatelet agents in patients undergoing procedures for stroke and other cerebrovascular diseases [].

- Pediatric patients: Initial research suggests the potential benefits and safety of using Cangrelor in children with specific cardiovascular conditions requiring antiplatelet therapy [].

Cangrelor is a potent antiplatelet agent classified as a reversible inhibitor of the P2Y12 receptor, which plays a crucial role in platelet activation and aggregation. It is marketed under the brand name Kengreal and received FDA approval in June 2015 for intravenous use. Unlike other P2Y12 inhibitors such as clopidogrel, which require metabolic activation, cangrelor is an active drug that provides immediate antiplatelet effects upon administration. Its molecular formula is with a molecular weight of approximately 864.3 g/mol .

Cangrelor inhibits platelet aggregation by blocking the P2Y12 receptor. ADP signaling through this receptor is crucial for platelet activation and clumping, essential for forming blood clots []. By binding to the P2Y12 receptor, cangrelor prevents ADP from activating platelets, thereby reducing clot formation during PCI [].

Cangrelor acts primarily by binding to the P2Y12 receptor on platelets, inhibiting adenosine diphosphate-mediated signaling pathways that lead to platelet activation and aggregation. The binding is reversible, allowing for rapid restoration of platelet function once the infusion is stopped. Cangrelor undergoes rapid dephosphorylation in circulation, leading to the formation of an inactive nucleoside metabolite .

The biological activity of cangrelor is characterized by its ability to achieve maximum platelet inhibition within minutes of intravenous administration. It effectively blocks ADP-induced platelet aggregation, significantly reducing the risk of thrombotic events during procedures such as percutaneous coronary intervention (PCI). The effects are rapidly reversible, with normal platelet function restored within approximately one hour after discontinuation of the drug .

The synthesis of cangrelor begins with 2-thiobarbituric acid and peracetyl-D-ribofuranose. The process involves several key steps:

- S-Alkylation: 2-thiobarbituric acid is selectively alkylated.

- Nitration: The product undergoes nitration with nitric acid to yield a nitrated dihydroxypyrimidine.

- Cyclization: This compound is cyclized into a purine using triethyl orthoformate and hydrochloric acid.

- Alkylation: The anilinic nitrogen is protected before N9-alkylation with peracetyl-D-ribofuranose.

- Phosphorylation: The final steps involve converting the hydroxyl group to a phosphodichloridate, leading to the formation of cangrelor without isolation through reaction with dichloromethylenebis(phosphonic acid) and tributylamine as a base .

Cangrelor is primarily used in clinical settings for its rapid antiplatelet effects during acute coronary interventions. It is particularly beneficial in situations requiring immediate platelet inhibition due to its rapid onset and short duration of action. Clinical studies have demonstrated its effectiveness in reducing thrombotic complications during PCI procedures .

Cangrelor has been studied for potential interactions with other medications, especially those affecting platelet function. Co-administration with other antiplatelet agents like ticagrelor can lead to increased bleeding risks. Its pharmacokinetics are not influenced by hepatic metabolism, making it less likely to interact with drugs processed by the cytochrome P450 system .

Adverse reactions include mild to moderate bleeding and hypersensitivity reactions, necessitating careful monitoring during administration .

| Compound | Type | Mechanism of Action | Administration Route | Onset of Action | Duration of Action |

|---|---|---|---|---|---|

| Cangrelor | Reversible inhibitor | P2Y12 receptor blockade | Intravenous | Minutes | Short (~1 hour) |

| Clopidogrel | Irreversible inhibitor | P2Y12 receptor blockade (prodrug) | Oral | Hours | Long (days) |

| Ticagrelor | Reversible inhibitor | P2Y12 receptor blockade | Oral | Minutes | Intermediate (days) |

| Prasugrel | Irreversible inhibitor | P2Y12 receptor blockade (prodrug) | Oral | Hours | Long (days) |

Cangrelor's rapid onset and offset make it particularly suitable for acute medical situations where immediate action is required, unlike oral agents that necessitate metabolic activation and have longer durations of action .

| Structural Feature | Modification in Cangrelor | Functional Significance |

|---|---|---|

| Phosphonate Group | P-C bond replacing P-O bond | Increased metabolic stability compared to phosphate |

| Dichloromethylene Bisphosphonate | Dichloromethylene bridge between phosphonate groups | Enhanced binding to P2Y12 receptor and stability |

| Adenine Base Modification | N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio] substitution | Improved receptor selectivity and binding affinity |

| Ribose Sugar | Ribose with 3,4-dihydroxy groups | Proper orientation in binding pocket |

| Thioether Substituents | Methylthioethyl and trifluoropropylthio groups | Enhanced lipophilicity and receptor interactions |

Conformational Analysis

Molecular dynamics simulations reveal that cangrelor adopts distinct conformational states depending on its ionization status [32]. In its neutral form, the compound exhibits a gauche conformation stabilized by intramolecular hydrogen bonding between the ribose hydroxyl groups and the purine nitrogen atoms [32]. The phosphate groups adopt a folded conformation through OH···O=P hydrogen bonds [32].

The tetrasodium salt form of cangrelor demonstrates dramatically different conformational preferences [32]. Salt formation leads to a quasiplanar arrangement between the purine and ribose rings, with the phosphate moiety undergoing significant conformational changes [32]. The coordination of anionic phosphate groups with sodium cations results in conformational stabilization through bidentate and tridentate coordination patterns [32].

Molecular Basis of Rapid Onset/Offset Pharmacokinetics

The exceptional pharmacokinetic profile of cangrelor, characterized by rapid onset and offset of action, stems from specific molecular features that govern its interaction with biological systems [7] [20]. The compound achieves significant platelet inhibition within 2-3 minutes of administration and demonstrates complete reversibility within 30-60 minutes following cessation of therapy [20] [44].

Binding Kinetics and Receptor Interaction

Cangrelor exhibits reversible binding to the P2Y12 receptor with high affinity, characterized by dissociation constants in the nanomolar range [23] [44]. The compound's binding mode involves non-covalent interactions that allow rapid association and dissociation from the receptor [15] [23]. This contrasts markedly with thienopyridine P2Y12 antagonists that form irreversible covalent bonds with cysteine residues [12] [15].

Molecular recognition studies demonstrate that cangrelor occupies the orthosteric binding site of the P2Y12 receptor, competing directly with adenosine diphosphate for receptor occupancy [21] [23]. The binding pocket is formed by transmembrane helices III through VII, with critical residues including Y105, K280, R256, Y259, F277, and Y278 contributing to ligand recognition [21] [37].

The rapid onset of cangrelor's antiplatelet effects correlates with its immediate binding to P2Y12 receptors upon intravenous administration [7] [20]. Unlike oral P2Y12 antagonists that require metabolic activation, cangrelor functions as an active drug without need for biotransformation [3] [20]. This direct mechanism of action eliminates the delay associated with prodrug activation and ensures immediate therapeutic effects [20].

Metabolic Degradation Pathways

The rapid offset of cangrelor's pharmacological effects results from its unique metabolic profile involving dephosphorylation by endothelial endonucleotidases [20] [23]. This enzymatic pathway rapidly converts cangrelor to its primary metabolite, a nucleoside derivative with negligible antiplatelet activity [23] [26]. The dephosphorylation process occurs within the circulation and does not depend on hepatic or renal function [20] [23].

The half-life of cangrelor in plasma ranges from 3 to 6 minutes, reflecting the rapid enzymatic degradation [20] [44]. This short half-life necessitates continuous intravenous infusion to maintain therapeutic plasma concentrations but ensures rapid reversibility of antiplatelet effects [20]. The primary metabolite, designated AR-C69712XX, retains the nucleoside structure but lacks the phosphonate groups necessary for P2Y12 receptor binding [26].

Table 2: Pharmacokinetic Properties of Cangrelor

| Property | Value | Significance |

|---|---|---|

| Onset of Action | 2-3 minutes | Rapid platelet inhibition |

| Offset of Action | 30-60 minutes | Quick reversibility of effects |

| Half-life | 3-6 minutes | Short duration requiring continuous infusion |

| Metabolism | Dephosphorylation by endonucleotidase | Rapid inactivation to nucleoside metabolite |

| Binding Affinity (Ki) | 0.2-0.5 nM | High potency at P2Y12 receptor |

| Protein Binding | 97-98% | Limited distribution to extravascular space |

Distribution and Clearance Characteristics

The distribution profile of cangrelor is largely confined to the intravascular compartment, with a volume of distribution of approximately 3.9 liters in healthy adults [23] [44]. The high degree of protein binding, approaching 97-98%, limits distribution to extravascular tissues [23] [44]. This restricted distribution contributes to the compound's rapid onset of action by concentrating the drug at its site of action within the circulation [23].

Clearance of cangrelor occurs primarily through enzymatic degradation rather than renal or hepatic elimination [23]. The mean clearance rate of approximately 43.2 liters per hour reflects the rapid enzymatic conversion to inactive metabolites [23]. Following administration of radiolabeled cangrelor, approximately 58% of radioactivity appears in urine and 35% in feces, indicating complete elimination of the drug and its metabolites [23].

Allosteric Modulation of Gi-Coupled Signaling Cascades

The P2Y12 receptor belongs to the class A G-protein-coupled receptor family and exhibits primary coupling to Gi/Go proteins, leading to inhibition of adenylyl cyclase and subsequent modulation of intracellular signaling pathways [10] [33]. Cangrelor's interaction with this receptor system involves complex allosteric mechanisms that extend beyond simple competitive antagonism [13] [25].

Gi-Protein Coupling Mechanisms

The P2Y12 receptor demonstrates specific coupling preferences for Gi and Go proteins, which mediate distinct cellular responses upon receptor activation [30] [33]. The receptor's interaction with Gi proteins results in inhibition of adenylyl cyclase, leading to decreased cyclic adenosine monophosphate levels and subsequent activation of downstream signaling cascades [10] [33]. This pathway plays crucial roles in platelet activation, aggregation, and thrombus formation [10].

Cangrelor's antagonism of P2Y12 receptors prevents the normal Gi-mediated signaling cascade, effectively blocking adenosine diphosphate-induced platelet responses [23] [33]. The compound's binding to the orthosteric site prevents conformational changes in the receptor that are necessary for G-protein activation [21] [25]. Molecular dynamics simulations demonstrate that cangrelor binding stabilizes the inactive conformation of the receptor, preventing the structural rearrangements required for G-protein coupling [25].

Allosteric Site Identification

Recent structural studies have identified potential allosteric binding sites within the P2Y12 receptor that could modulate G-protein coupling efficiency [21] [25]. The receptor structure reveals a bifurcated extracellular cavity separated by residues Y105 and K280, creating distinct binding pockets designated as Pocket 1 and Pocket 2 [21]. While cangrelor primarily occupies Pocket 1, the presence of Pocket 2 suggests potential for allosteric modulation [21].

Molecular modeling studies indicate that allosteric modulators could bind to sites distinct from the orthosteric binding pocket and influence G-protein coupling through conformational changes transmitted through the receptor structure [25] [40]. The extracellular loops, particularly ECL2, play important roles in allosteric communication between binding sites [21] [40].

Conformational Dynamics and Receptor Activation

The P2Y12 receptor exhibits distinct conformational states corresponding to active and inactive forms, with cangrelor binding preferentially stabilizing the inactive conformation [25]. Molecular dynamics simulations reveal that cangrelor binding induces specific conformational changes in transmembrane helices, particularly affecting the orientation of helices VI and VII that are crucial for G-protein coupling [25].

The binding of cangrelor to P2Y12 receptors results in expansion of the binding pocket volume from approximately 172 cubic angstroms to over 661 cubic angstroms, indicating significant conformational flexibility [25]. This expansion involves movement of transmembrane helices and adoption of more open conformations by extracellular loops [25]. These conformational changes effectively prevent the receptor from adopting the active state necessary for G-protein activation [25].

Table 3: P2Y12 Receptor Binding Sites and Interactions with Cangrelor

| Binding Site | Description | Functional Role |

|---|---|---|

| Orthosteric Site (Pocket 1) | Primary binding pocket formed by helices III-VII | Direct competitive antagonism of ADP |

| Secondary Binding Site (Pocket 2) | Secondary pocket formed by helices I-III and VII | May contribute to nucleotide recognition |

| Allosteric Site | Potential site for allosteric modulation | Potential for modulation of Gi-protein coupling |

| Key Residues | Y105, K280, R256, Y259, F277, Y278 | Critical for ligand recognition and selectivity |

| Binding Mode | Reversible, non-covalent binding | Allows rapid association/dissociation kinetics |

Signaling Pathway Modulation

The allosteric effects of cangrelor extend beyond simple receptor blockade to include modulation of downstream signaling pathways [13] [25]. The compound's interaction with P2Y12 receptors affects the spatial organization of signaling complexes and the efficiency of G-protein coupling [25]. These effects contribute to the compound's ability to completely inhibit adenosine diphosphate-induced platelet responses despite competitive antagonism [12] [15].

Structural Foundation and Receptor Conformations

The P2Y12 receptor, a class A G-protein coupled receptor, exists in multiple conformational states that significantly influence ligand binding characteristics [1]. Crystallographic studies have revealed that the P2Y12 receptor contains a bifurcated binding cavity consisting of two distinct pockets: pocket 1, which accommodates the adenine moiety of nucleotide ligands, and pocket 2, which houses the ribose and phosphate groups [1]. The receptor demonstrates considerable conformational plasticity, particularly in the extracellular region, which undergoes significant structural changes upon ligand binding [1].

Comparative Analysis of Receptor Conformational States

Computational modeling studies have extensively characterized cangrelor binding to different P2Y12 receptor conformational states. Zhang et al. demonstrated that the antagonist-bound crystal structure of P2Y12 reveals key binding residues including R256^6.55^, R265^ECL3^, K80^2.60^, E281^7.36^, and K280^7.35^, which are critical for cangrelor recognition [1]. These residues participate in electrostatic interactions with the phosphate groups of cangrelor, stabilizing the ligand-receptor complex through salt bridge formation [1].

Studies utilizing homology modeling approaches have provided additional insights into cangrelor binding mechanisms. Chen et al. constructed a human P2Y12 model based on the β1 adrenergic receptor template and performed virtual screening campaigns that identified potential binding modes for nucleotide-based ligands including cangrelor [2]. The model revealed that cangrelor occupies the ATP-binding site and forms critical interactions with conserved motifs characteristic of purinergic receptors [2].

Ligand-Receptor Interaction Analysis

Molecular docking studies have revealed that cangrelor stabilizes distinct receptor conformations compared to other P2Y12 antagonists. Research by Khalil et al. demonstrated that cangrelor and ticagrelor stabilize different P2Y12 receptor conformations, with cangrelor promoting conformational changes that affect transmembrane domains 3 and 6 [3]. Specifically, cangrelor binding results in decreased intracellular spacing between TM3 and TM5, which corresponds to the G-protein binding region [4].

The binding affinity of cangrelor varies significantly depending on the receptor conformational state. Studies comparing open and closed conformations of related purinergic receptors found that cangrelor exhibits higher affinity for closed conformations, with binding free energies of -10.76 kcal/mol for closed states compared to -10.23 kcal/mol for open conformations [5]. This conformational selectivity contributes to cangrelor's efficacy as an inverse agonist at the P2Y12 receptor [3].

Pocket Selectivity and Binding Mode

The dual-pocket architecture of the P2Y12 receptor presents unique challenges for computational docking studies. Cangrelor, as an ATP analog, demonstrates preferential binding to pocket 2, where its adenine moiety makes contact with hydrophobic residues while the triphosphate chain extends into the highly cationic region of the binding site [1]. However, docking studies suggest that cangrelor binding involves both pockets, with the adenine portion occupying pocket 1 while the phosphate groups wrap around helix III to reach pocket 2 [1].

Validation studies using re-docking protocols have confirmed the accuracy of these binding predictions. Root mean square deviation (RMSD) values below 2.0 Å between predicted and crystallographic poses validate the computational models used for cangrelor docking studies [6]. These validation metrics support the reliability of computational predictions regarding cangrelor binding modes and interaction patterns.

Structure-Activity Relationship Insights

Computational docking studies have provided valuable structure-activity relationship data for cangrelor analogs. The presence of the triphosphate moiety is critical for high-affinity binding, as it facilitates multiple electrostatic interactions with basic residues in the P2Y12 binding site [1]. The adenine base contributes to binding specificity through π-π stacking interactions and hydrogen bonding networks with conserved aromatic residues [1].

Comparative docking studies with other P2Y12 ligands have revealed that cangrelor's unique binding mode stems from its direct competition with ADP at the orthosteric site, unlike ticagrelor which binds to an allosteric site [7]. This competitive binding mechanism explains cangrelor's ability to rapidly displace endogenous ADP and achieve immediate antiplatelet effects [7].

Molecular Dynamics Simulations of Ligand-Receptor Complex Stability

Simulation Methodology and System Preparation

Molecular dynamics simulations of cangrelor-P2Y12 complexes have employed various simulation protocols to assess binding stability and conformational dynamics. Studies have utilized simulation times ranging from 10 to 200 nanoseconds, with system compositions including different membrane environments and solvation conditions [8]. The choice of membrane composition significantly influences receptor dynamics, with studies demonstrating that membrane rigidity affects ligand binding propensity [9].

Simulation systems typically include the cangrelor-P2Y12 complex embedded in phospholipid bilayers such as dipalmitoyl-phosphatidyl-choline (DPPC) or palmitoyl-oleoyl-phosphatidyl-choline (POPC) with cholesterol [10] [9]. These membrane environments more accurately represent physiological conditions and capture membrane-protein interactions that influence receptor function [9].

Receptor Stability and Conformational Analysis

Molecular dynamics simulations have revealed that cangrelor binding stabilizes specific P2Y12 receptor conformations. RMSD analysis of backbone atoms typically shows equilibration within 2-3 Å after initial simulation phases, indicating stable protein-ligand complexes [8]. The transmembrane helical domains maintain relatively low flexibility during simulations, while extracellular and intracellular loops exhibit higher mobility [10].

Studies examining different receptor conformational states have shown that cangrelor preferentially stabilizes inactive receptor conformations. Analysis of intracellular spacing between transmembrane domains reveals that cangrelor binding decreases TM3-TM5 spacing, which correlates with reduced G-protein coupling efficiency [4]. This conformational preference underlies cangrelor's inverse agonist activity at constitutively active P2Y12 receptors [3].

Ligand Stability and Interaction Dynamics

Molecular dynamics simulations demonstrate that cangrelor maintains stable interactions with the P2Y12 receptor throughout extended simulation periods. RMSD analysis of cangrelor relative to its initial binding pose typically shows values below 2-3 Å, indicating minimal ligand drift within the binding site [8]. This stability results from multiple simultaneous interactions, including hydrogen bonds with key residues and electrostatic interactions between phosphate groups and basic amino acids [8].

Interaction analysis reveals that cangrelor forms persistent hydrogen bonds with critical P2Y12 residues. Studies report hydrogen bonding occupancies ranging from 25% to 100% of simulation time, depending on the specific residue pair [11]. Key interactions include hydrogen bonds with His41, Glu166, and Asn833, which maintain high occupancy throughout simulations [11].

Comparative Stability Analysis

Comparative molecular dynamics studies have evaluated cangrelor stability relative to other P2Y12 ligands. In studies examining multiple ligands simultaneously, cangrelor demonstrates superior binding stability compared to many alternative compounds [11]. Root mean square fluctuation (RMSF) analysis shows that cangrelor-bound receptor complexes exhibit lower overall flexibility than unbound receptors, indicating stabilization of the protein structure [8].

Time-dependent analysis of binding interactions reveals that cangrelor establishes multiple stabilizing contacts early in simulations and maintains these interactions throughout extended simulation periods [11]. This persistence contrasts with more dynamic ligands that show frequent breaking and reformation of receptor contacts [11].

Force Field and Methodology Validation

Multiple force fields have been employed for cangrelor-P2Y12 molecular dynamics simulations, including AMBER, CHARMM, and OPLS force fields [12]. Cross-validation studies using different force fields generally produce consistent results regarding binding stability and interaction patterns, supporting the reliability of computational predictions [12].

Simulation convergence analysis demonstrates that cangrelor-P2Y12 systems typically reach equilibrium within 10-20 nanoseconds, with longer simulations providing enhanced sampling of conformational space [12]. Extension of simulations beyond 100 nanoseconds provides additional confidence in stability predictions and captures rare conformational transitions [8].

Free Energy Landscape Analysis of Binding Affinity

Theoretical Framework and Computational Methods

Free energy landscape analysis provides quantitative assessment of cangrelor binding affinity to the P2Y12 receptor through calculation of thermodynamic parameters. Multiple computational approaches have been employed, including Molecular Mechanics Generalized Born Surface Area (MM-GBSA), Linear Interaction Energy (LIE), and Free Energy Perturbation (FEP) methods [13]. These calculations account for enthalpic and entropic contributions to binding, providing comprehensive thermodynamic characterization [13].

MM-GBSA calculations represent the most widely used approach for cangrelor binding affinity prediction. This method decomposes total binding free energy into molecular mechanics energy, solvation free energy, and normal mode entropy components [14]. The approach has demonstrated reasonable accuracy for P2Y12 ligands, with predicted binding affinities typically within one order of magnitude of experimental values [5].

Quantitative Binding Affinity Predictions

Computational predictions of cangrelor binding affinity to P2Y12 vary depending on the specific methodology and system composition employed. MM-GBSA calculations report binding free energies ranging from -5.86 to -14.50 kcal/mol, corresponding to dissociation constants between 10^-11^ and 10^-5^ M [13] [5]. These predictions generally align with experimental measurements of cangrelor potency, supporting the validity of computational approaches [13].

Studies comparing different receptor conformational states reveal significant differences in predicted binding affinity. Cangrelor shows enhanced affinity for closed receptor conformations compared to open states, with binding free energy differences of approximately 0.5-1.0 kcal/mol [5]. This conformational selectivity contributes to cangrelor's inverse agonist efficacy by preferentially stabilizing inactive receptor states [3].

Energetic Decomposition Analysis

Detailed energy decomposition analysis reveals the molecular basis of cangrelor's high binding affinity. Van der Waals interactions typically contribute -30 to -50 kcal/mol to total binding energy, while electrostatic interactions provide additional stabilization of -10 to -20 kcal/mol [14]. Solvation effects generally oppose binding with positive contributions of +20 to +40 kcal/mol, but the overall balance favors complex formation [8].

Hydrogen bonding analysis indicates that cangrelor forms multiple high-energy hydrogen bonds with P2Y12 residues, contributing -5 to -15 kcal/mol to binding affinity [8]. The phosphate groups of cangrelor are particularly important for binding, forming salt bridges with basic residues that provide significant electrostatic stabilization [1].

Thermodynamic Characterization

Temperature-dependent binding studies enable calculation of thermodynamic parameters including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes upon complex formation [13]. Cangrelor binding to protein targets typically exhibits negative enthalpy changes (-20 to -40 kcal/mol) indicating favorable enthalpic interactions [13]. Entropy changes are generally positive (+10 to +30 cal/mol·K), suggesting that binding involves favorable desolvation effects [13].

Van't Hoff analysis of temperature-dependent binding constants reveals that cangrelor binding is driven primarily by enthalpic interactions rather than entropic effects [13]. This thermodynamic signature is consistent with the formation of specific hydrogen bonds and electrostatic interactions between cangrelor and receptor residues [13].

Comparative Affinity Analysis

Free energy calculations enable direct comparison of cangrelor binding affinity with other P2Y12 ligands. Studies consistently show that cangrelor exhibits higher binding affinity than clopidogrel and prasugrel active metabolites, but comparable or slightly lower affinity than ticagrelor [3]. These differences correlate with distinct binding modes, with cangrelor and ticagrelor stabilizing different receptor conformations [3].

Relative binding free energy calculations using perturbation methods have provided insights into structure-activity relationships for cangrelor analogs [1]. Modifications to the phosphate chain generally reduce binding affinity, while alterations to the adenine base have variable effects depending on the specific substitution pattern [1].

Kinetic and Thermodynamic Integration

Advanced free energy methods have attempted to integrate kinetic and thermodynamic aspects of cangrelor binding. Transition state analysis suggests that cangrelor binding involves initial recognition at the receptor surface followed by conformational adjustment and deep binding site penetration [1]. The overall binding process appears to be thermodynamically controlled rather than kinetically limited, consistent with rapid equilibration observed experimentally [7].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

UNII

Use and Manufacturing

Drug Indication

FDA Label

Kengrexal, co-administered with acetylsalicylic acid (ASA), is indicated for the reduction of thrombotic cardiovascular events in adult patients with coronary artery disease undergoing percutaneous coronary intervention (PCI) who have not received an oral P2Y12 inhibitor prior to the PCI procedure and in whom oral therapy with P2Y12 inhibitors is not feasible or desirable.

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Cangrelor is included in the database.

Kengreal is indicated as an adjunct to percutaneous coronary intervention (PCI) to reduce the risk of periprocedural myocardial infarction (MI), repeat coronary revascularization, and stent thrombosis (ST) in patients who have not been treated with a P2Y12 platelet inhibitor and are not being given a glycoprotein IIb/IIIa inhibitor. /Included in US product label/

MeSH Pharmacological Classification

ATC Code

B - Blood and blood forming organs

B01 - Antithrombotic agents

B01A - Antithrombotic agents

B01AC - Platelet aggregation inhibitors excl. heparin

B01AC25 - Cangrelo

Mechanism of Action

Cangrelor is a direct P2Y12 platelet receptor inhibitor that blocks ADP-induced platelet activation and aggregation. Cangrelor binds selectively and reversibly to the P2Y12 receptor to prevent further signaling and platelet activation.

KEGG Target based Classification of Drugs

Rhodopsin family

Purine / pyrimidine

P2RY12 [HSA:64805] [KO:K04298]

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

In a study in healthy volunteers administration at a dose of 30 mcg/kg bolus plus 4 mcg/kg/min showed a volume of distribution of 3.9 L.

The mean clearance is about 43.2 L/h.

/MILK/ It is not known whether Kengreal is excreted in human milk.

Following IV administration of 3(H) Kengreal 58% of radioactivity was recovered in urine. The remaining 35% of radioactivity was in feces, presumably following biliary excretion. The average elimination half-life of Kengreal is about 3-6 minutes.

In a study in healthy volunteers, Kengreal administration at a dose of 30 ug/kg bolus plus 4 mcg/kg/min showed a volume of distribution of 3.9 L. Plasma protein binding of Kengreal is about 97-98%.

Metabolism Metabolites

Kengreal is deactivated rapidly in the circulation by dephosphorylation to its primary metabolite, a nucleoside, which has negligible anti-platelet activity. Kengreal's metabolism is independent of hepatic function and it does not interfere with other drugs metabolized by hepatic enzymes.

Associated Chemicals

Wikipedia

UK-414,495

Drug Warnings

Hypersensitivity reactions (e.g., anaphylaxis, bronchospasm, angioedema, stridor) have been reported with cangrelor therapy.

Like other antiplatelet agents, cangrelor increases the risk of bleeding, which may be serious. In the CHAMPION PHOENIX trial, bleeding events of all severities were somewhat more common with cangrelor than with clopidogrel. In clinical trials, bleeding events in patients receiving cangrelor were mild, generally consisting of hematoma, ecchymosis, and oozing at the puncture site. In the CHAMPION PHOENIX trial, the rate of severe bleeding (per the Global Use of Strategies to Open Occluded Coronary Arteries [GUSTO] criteria) was not substantially increased by cangrelor, although the rate of major bleeding according to more sensitive criteria (Acute Catheterization and Urgent Intervention Triage Strategy [ACUITY]) was substantially higher with cangrelor than with clopidogrel (4.3 versus 2.5%). The increase in major bleeding with the ACUITY criteria was attributable to a greater incidence of hematoma at the site of vascular access in patients receiving cangrelor.

Cangrelor should not be used in patients with substantial active bleeding. The antiplatelet effects of cangrelor are negligible 1 hour after discontinuance of the infusion.

For more Drug Warnings (Complete) data for Cangrelor (11 total), please visit the HSDB record page.

Biological Half Life

Following IV administration of 3(H) Kengreal, ... elimination half-life of Kengreal is about 3-6 minutes.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. /Cangrelor tetrasodium salt/

Interactions

Concomitant administration of cangrelor with the thienopyridine antiplatelet drugs clopidogrel or prasugrel decreases the antiplatelet effect of clopidogrel and prasugrel by blocking P2Y12-receptor binding of the active metabolites of these drugs. Oral maintenance antiplatelet therapy with clopidogrel or prasugrel should not be administered until the cangrelor infusion has been discontinued.

Stability Shelf Life

Dates

Fugate SE, Cudd LA: Cangrelor for treatment of coronary thrombosis. Ann Pharmacother. 2006 May;40(5):925-30. Epub 2006 Apr 4. [PMID:16595568]

FDA Approved Drug Products: KENGREAL (cangrelor) injection